molecular formula C17H32N2O B13577777 1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine

1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine

Cat. No.: B13577777
M. Wt: 280.4 g/mol
InChI Key: LROMSOQQVQMYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with an ethyl group and a cyclohexane ring substituted with a tert-butyl group

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine is unique due to its specific combination of a piperazine ring and a tert-butyl-substituted cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H32N2O

Molecular Weight

280.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H32N2O/c1-5-18-10-12-19(13-11-18)16(20)14-6-8-15(9-7-14)17(2,3)4/h14-15H,5-13H2,1-4H3

InChI Key

LROMSOQQVQMYOW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCC(CC2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.